molecular formula C10H10F3N3O2S2 B2989832 N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 1448065-67-5

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No. B2989832
CAS RN: 1448065-67-5
M. Wt: 325.32
InChI Key: GPTOKRDZXFJRKC-UHFFFAOYSA-N
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Description

Thiophene-based sulfonamides, such as the compound you mentioned, are an important group in therapeutic applications . They are known to be potent inhibitors of carbonic anhydrase I and II isoenzymes .


Synthesis Analysis

While specific synthesis information for this compound is not available, thiophene-based sulfonamides have been synthesized and characterized in various studies . They are typically created through a series of chemical reactions .


Molecular Structure Analysis

The molecular structure of thiophene-based sulfonamides involves a thiophene moiety, a sulfonamide group, and other functional groups . The exact structure would depend on the specific compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene-based sulfonamides would depend on the specific compound. Thiophene itself has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .

Scientific Research Applications

Synthesis and Characterization

Research on N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide derivatives has focused on their synthesis and characterization, highlighting their potential in various scientific applications. For instance, Küçükgüzel et al. (2013) synthesized a series of novel derivatives and evaluated their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds showed promising results, especially in anti-inflammatory and analgesic activities without causing significant tissue damage (Küçükgüzel et al., 2013). Similarly, Zhang Peng-yun (2013) focused on the synthesis from para-methyl-acetophenone and ethyl trifluoroacetate, investigating the effects of different synthesis conditions on yield (Zhang Peng-yun, 2013).

Anticancer and Antibacterial Properties

Research has also delved into the anticancer and antibacterial properties of these compounds. Azab et al. (2013) aimed at the synthesis of new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents, revealing high activities against various bacterial strains (Azab et al., 2013). Penning et al. (1997) identified a sulfonamide-containing 1,5-diarylpyrazole derivative, celecoxib, as a potent and selective COX-2 inhibitor, showcasing the potential of these compounds in therapeutic applications (Penning et al., 1997).

Environmental Applications

N-ethyl perfluorooctane sulfonamide (EtFOSA), a related compound, has been studied for its environmental impact, particularly its transformation into perfluorooctane sulfonate (PFOS) and other per- and polyfluoroalkyl substances (PFASs). Studies like those by Zhao et al. (2018) and Nascimento et al. (2018) have investigated the uptake, translocation, biotransformation, and environmental occurrence of EtFOSA and its metabolites in plants and various ecosystems, highlighting the environmental pathways and risks associated with these substances (Zhao et al., 2018; Nascimento et al., 2018).

Mechanism of Action

Mode of Action

This compound acts as a potent inhibitor of hCA-I and hCA-II . It binds to these enzymes and inhibits their activity, thereby disrupting the balance of acid and base in the body. The inhibition is noncompetitive, meaning the compound binds to a site on the enzyme other than the active site, changing the enzyme’s shape and making it less effective .

Biochemical Pathways

The inhibition of carbonic anhydrases affects several biochemical pathways. These enzymes are involved in various physiological processes, including respiration, bone resorption, and the formation of aqueous humor, cerebrospinal fluid, gastric acid, and pancreatic juice. By inhibiting these enzymes, the compound can potentially affect all these processes .

Pharmacokinetics

Like other sulfonamides, it is likely to be well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Safety and Hazards

The safety and hazards of thiophene-based sulfonamides would depend on the specific compound. It’s important to refer to the safety data sheet (SDS) of the specific compound for accurate information .

Future Directions

Thiophene-based sulfonamides have potential applications in the agrochemical and pharmaceutical industries . They are expected to have many novel applications in the future .

properties

IUPAC Name

N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N3O2S2/c11-10(12,13)8-3-5-16(15-8)6-4-14-20(17,18)9-2-1-7-19-9/h1-3,5,7,14H,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTOKRDZXFJRKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NCCN2C=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

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